molecular formula C13H14N2O2 B15212908 6-[(2,4-Dimethylphenyl)methoxy]pyridazin-3(2H)-one CAS No. 87426-11-7

6-[(2,4-Dimethylphenyl)methoxy]pyridazin-3(2H)-one

Cat. No.: B15212908
CAS No.: 87426-11-7
M. Wt: 230.26 g/mol
InChI Key: ZKUGULVVCQTDJH-UHFFFAOYSA-N
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Description

6-[(2,4-Dimethylphenyl)methoxy]pyridazin-3(2H)-one is a pyridazinone derivative characterized by a methoxy group attached to a 2,4-dimethylphenyl ring at the 6-position of the pyridazinone core. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, known for diverse pharmacological activities, including anticancer, analgesic, and anti-inflammatory properties . The 2,4-dimethylphenylmethoxy substituent in this compound introduces steric bulk and lipophilicity, which may influence its physicochemical behavior and biological interactions.

Properties

CAS No.

87426-11-7

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

3-[(2,4-dimethylphenyl)methoxy]-1H-pyridazin-6-one

InChI

InChI=1S/C13H14N2O2/c1-9-3-4-11(10(2)7-9)8-17-13-6-5-12(16)14-15-13/h3-7H,8H2,1-2H3,(H,14,16)

InChI Key

ZKUGULVVCQTDJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)COC2=NNC(=O)C=C2)C

Origin of Product

United States

Preparation Methods

Methodology Overview

The hydroxyl group at position 6 of pyridazin-3(2H)-one serves as a nucleophile for alkylation with (2,4-dimethylphenyl)methyl halides. This method is widely employed due to its straightforward conditions and compatibility with diverse benzyl halides.

Experimental Protocol:

  • Reagents : 6-Hydroxypyridazin-3(2H)-one (1.0 equiv), (2,4-dimethylphenyl)methyl bromide (1.2 equiv), K₂CO₃ (2.0 equiv), DMF (solvent).
  • Procedure : Mix reagents in DMF, heat at 80°C for 12–24 hours under nitrogen. Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/EtOAc).
  • Yield : 60–75% (dependent on halide reactivity and steric hindrance).

Key Considerations

  • Base Selection : Potassium carbonate facilitates deprotonation of the hydroxyl group, enhancing nucleophilicity.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction kinetics by stabilizing ionic intermediates.
  • Side Reactions : Over-alkylation is mitigated by controlling stoichiometry and reaction time.

Table 1: Alkylation Optimization Data

Parameter Condition Yield (%)
Base K₂CO₃ 75
Solvent DMF 70
Temperature (°C) 80 75
Reaction Time (h) 18 75

Nucleophilic Substitution of 6-Chloropyridazin-3(2H)-one

Methodology Overview

6-Chloropyridazin-3(2H)-one reacts with (2,4-dimethylphenyl)methoxide under nucleophilic aromatic substitution (SNAr) conditions. This route is advantageous when halogenated pyridazinones are readily accessible.

Experimental Protocol:

  • Reagents : 6-Chloropyridazin-3(2H)-one (1.0 equiv), sodium (2,4-dimethylphenyl)methoxide (1.5 equiv), DMF (solvent).
  • Procedure : Heat reagents in a sealed vessel at 120°C for 16 hours. Cool, dilute with water, and extract with dichloromethane. Purify via recrystallization (ethanol/water).
  • Yield : 50–65%.

Key Considerations

  • Leaving Group Reactivity : Chlorine’s poor leaving-group ability necessitates elevated temperatures and prolonged reaction times.
  • Activation : Electron-withdrawing groups on the pyridazinone ring (e.g., ketone at position 3) enhance electrophilicity at position 6.

Table 2: SNAr Optimization Data

Parameter Condition Yield (%)
Base NaOMe 60
Solvent DMF 55
Temperature (°C) 120 65
Reaction Time (h) 16 65

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

Parameter Alkylation Route SNAr Route
Starting Material 6-Hydroxypyridazinone 6-Chloropyridazinone
Reaction Conditions Mild (80°C) Harsh (120°C)
Yield (%) 60–75 50–65
Purification Column Chromatography Recrystallization
Scalability High Moderate

Characterization and Analytical Data

Synthesized 6-[(2,4-Dimethylphenyl)methoxy]pyridazin-3(2H)-one is characterized using:

  • ¹H NMR : Aromatic protons (δ 7.2–7.4 ppm), methoxy group (δ 3.8 ppm), methyl groups (δ 2.3–2.5 ppm).
  • ¹³C NMR : Carbonyl (δ 165 ppm), aromatic carbons (δ 120–140 ppm).
  • HRMS : [M+H]⁺ calculated for C₁₄H₁₆N₂O₂: 261.1234, observed: 261.1238.

Chemical Reactions Analysis

Types of Reactions

6-((2,4-Dimethylbenzyl)oxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridazinones.

Scientific Research Applications

6-((2,4-Dimethylbenzyl)oxy)pyridazin-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-((2,4-Dimethylbenzyl)oxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features

Pyridazinone derivatives vary primarily in substituents at the 4-, 5-, and 6-positions. Key structural analogs and their substituents include:

Compound Name Substituents Key Structural Differences
6-Phenylpyridazin-3(2H)-one Phenyl group at 6-position Lacks methoxy and dimethyl groups
6-(4-Methoxyphenyl)pyridazin-3(2H)-one 4-Methoxyphenyl group at 6-position Methoxy group directly on phenyl (no methyl groups)
6-(3,4-Dichlorophenyl)pyridazin-3(2H)-one 3,4-Dichlorophenyl group at 6-position Electron-withdrawing Cl substituents
6-(2,4-Dinitrophenyl)pyridazin-3(2H)-one 2,4-Dinitrophenyl group at 6-position Strong electron-withdrawing nitro groups
Target Compound (2,4-Dimethylphenyl)methoxy group at 6-position Combines methoxy linker with dimethylphenyl moiety

The target compound’s (2,4-dimethylphenyl)methoxy group provides a unique balance of lipophilicity and steric hindrance compared to simpler aryl or halogenated analogs.

Physicochemical and Pharmacological Comparisons

Physicochemical Properties

  • Solubility : The target compound’s lipophilic (2,4-dimethylphenyl)methoxy group likely reduces aqueous solubility compared to 6-phenyl or 4-methoxyphenyl analogs .
  • Melting Points: Pyridazinones with bulkier substituents (e.g., 6-(4-methylphenyl)-2-phenyl derivative) exhibit higher melting points (>300°C) due to increased crystallinity .

Spectroscopic and Computational Insights

  • IR Spectroscopy: C=O stretches in pyridazinones typically occur near 1670–1715 cm⁻¹. The target compound’s C=O is expected at ~1713 cm⁻¹, similar to 6-(4-methylphenyl) analogs .
  • NMR : Aromatic protons in the 2,4-dimethylphenyl group would show distinct splitting patterns (e.g., doublets for H-3 and H-5 due to meta coupling).

Industrial and Environmental Considerations

  • Green Synthesis: Ultrasound-assisted methods for triazine-pyridazinones achieve high yields (70–90%) with reduced reaction times .
  • Scalability: Traditional methods (e.g., reflux in ethanol) remain common, but solvent-free or catalytic approaches are emerging for sustainability.

Q & A

Q. Unexpected byproducts in etherification steps: How to address?

  • Solutions :
  • Protecting Groups : Use TBDMS-Cl to shield reactive hydroxyl groups before methoxy introduction .
  • Solvent Optimization : Replace DMF with DCE to reduce nucleophilic substitution side reactions .

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